6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of NH4OAc (ammonium acetate) to facilitate the cyclization process . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with DMF–DMA (dimethylformamide dimethyl acetal) or HC(OEt)3 (triethyl orthoformate) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential antiproliferative, antioxidant, anti-inflammatory, and antimicrobial activities.
Biology: It can be used as a tool to study various biological pathways and enzyme interactions.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions can lead to various biological effects, including anti-inflammatory and antiproliferative activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with comparable properties and applications.
Uniqueness
6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the acetyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
838845-69-5 |
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Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H18ClN3O3/c1-9-13(10(2)23)14(11-5-7-12(19)8-6-11)15-16(20-9)21(3)18(25)22(4)17(15)24/h5-8,14,20H,1-4H3 |
InChI Key |
ZWRBYANSZDSCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)C |
Origin of Product |
United States |
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